molecular formula C11H12N6O2 B2800130 N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 577986-51-7

N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No.: B2800130
CAS No.: 577986-51-7
M. Wt: 260.257
InChI Key: FOJIGPFBFSLRGR-UHFFFAOYSA-N
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Description

“N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine” is a chemical compound with the molecular formula C11H12N6O2 . It is a C-nitro compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)N+[O-])N . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

“this compound” has an average mass of 260.252 Da and a monoisotopic mass of 260.102173 Da . It has a net charge of 0 .

Scientific Research Applications

Environmental Impact and Stability Analysis

A significant area of research has been the study of similar compounds’ environmental impact and stability. For example, studies on nitisinone (a triketone herbicide) have explored its degradation products and stability under various conditions, providing insights into environmental persistence and potential risks (Barchańska et al., 2019). This research contributes to understanding the environmental behaviors of complex organic compounds, including their degradation pathways and the stability of their by-products.

Nitrosamines and Water Technology

Research on nitrosamines, specifically N-nitroso compounds, in water technology has been comprehensive, focusing on their formation mechanisms, occurrence, and potential removal methods (Nawrocki & Andrzejewski, 2011). This work is crucial for developing strategies to mitigate these compounds' presence in drinking water, addressing public health concerns associated with their toxicity.

Neurotoxicity Studies

Exploratory studies into compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which shares structural similarities with the target compound, have provided valuable insights into neurotoxicity and Parkinson’s disease (Langston, Langston, & Irwin, 1984). Such research is foundational in developing therapeutic strategies and understanding the molecular mechanisms underlying neurodegenerative diseases.

Properties

IUPAC Name

2-N-methyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h2-6H,1H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJIGPFBFSLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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